molecular formula C9H11NO3 B1405639 methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate CAS No. 878629-83-5

methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate

Cat. No. B1405639
M. Wt: 181.19 g/mol
InChI Key: ZUAHKXYMJUQTDK-UHFFFAOYSA-N
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Description

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is a chemical compound with the molecular weight of 167.16 . It is a white to orange solid and its IUPAC name is methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate, can be achieved through various methods . One approach involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .


Molecular Structure Analysis

The InChI code for methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is 1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is a white to orange solid . It should be stored at 4°C . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Properties

A study focused on synthesizing novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which are structurally similar to methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate. These compounds exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The study highlights their potential as antimicrobial agents (Hublikar et al., 2019).

Identification in Natural Products

Research on Lycium chinense fruits led to the identification of novel pyrrole alkaloids closely related to methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate. The structures of these compounds were elucidated using NMR and HRMS data, indicating their natural occurrence and potential bioactive properties (Youn et al., 2016).

Synthesis of Complex Molecules

A study on the synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines involved compounds structurally related to methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate. These compounds were used in reactions leading to complex molecules with potential pharmaceutical applications (Potikha & Kovtunenko, 2009).

Novel Therapeutic Tools

Another study focused on synthesizing heteroaryldipyrromethanes, including compounds structurally similar to methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate. These compounds were used to develop metalloporphyrins, indicating their importance in creating novel therapeutic tools (Farhanullah & Ram, 2009).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate are not mentioned in the search results, the broad range of biological activities exhibited by pyrrole derivatives suggests potential for further exploration in medicinal chemistry .

properties

IUPAC Name

methyl 2-(5-formyl-1-methylpyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-7(5-9(12)13-2)3-4-8(10)6-11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAHKXYMJUQTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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